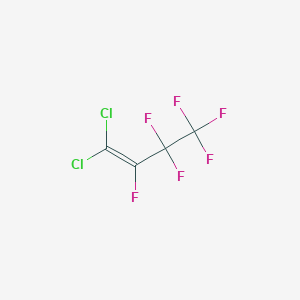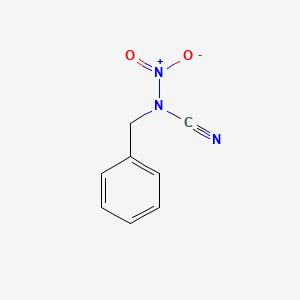
Benzyl(nitro)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(nitro)cyanamide is an organic compound characterized by the presence of benzyl, nitro, and cyanamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl(nitro)cyanamide can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with sodium cyanamide in the presence of a suitable base. The reaction typically proceeds under mild conditions, yielding benzyl cyanamide as an intermediate, which can then be nitrated to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(nitro)cyanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the benzyl group under basic conditions.
Major Products Formed:
Oxidation: Benzylamine and benzyl alcohol.
Reduction: Benzylamine and benzyl cyanide.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl(nitro)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of benzyl(nitro)cyanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The cyanamide group can also participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Benzyl cyanide: Similar structure but lacks the nitro group.
Nitrobenzyl cyanide: Contains both nitro and cyanide groups but differs in the position of the nitro group.
Benzylamine: Lacks the nitro and cyanamide groups
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
119027-94-0 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
benzyl(nitro)cyanamide |
InChI |
InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2 |
Clé InChI |
AIRYHRBBETYYOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


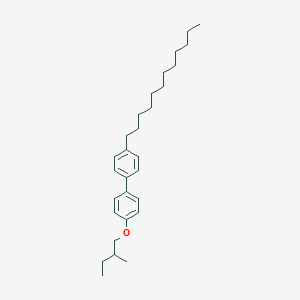
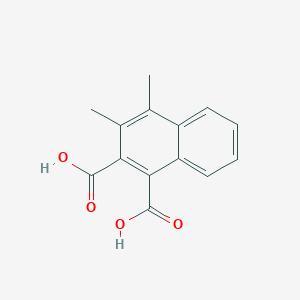

![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
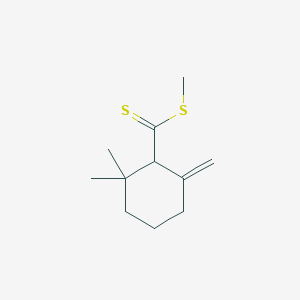
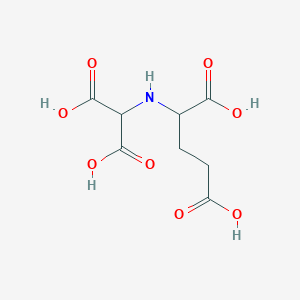
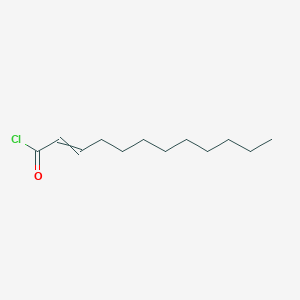
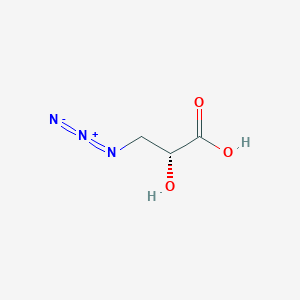

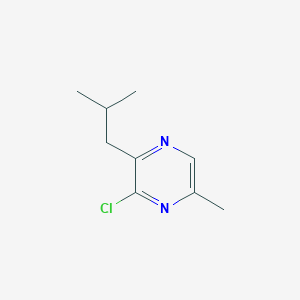
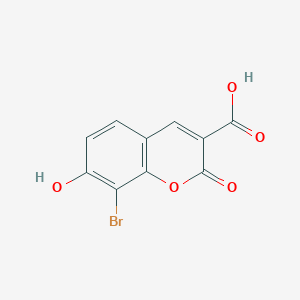
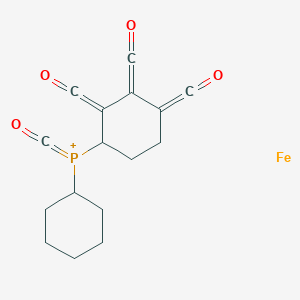
-lambda~5~-arsane](/img/structure/B14307048.png)
